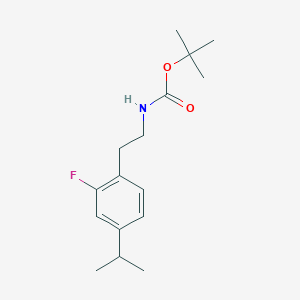

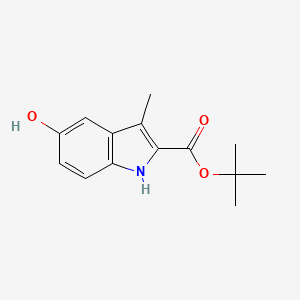

(R)-1-(((9H-芴-9-基)甲氧羰基)-1,2,3,4-四氢异喹啉-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds with the fluorenylmethyloxycarbonyl (Fmoc) group, such as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid , are often used in peptide synthesis. The Fmoc group serves as a protective group for the amino group during synthesis .

Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as NMR spectroscopy . The presence of the Fmoc group can often be confirmed by characteristic peaks in the NMR spectrum .Chemical Reactions Analysis

The Fmoc group can be removed under basic conditions, which is a key step in peptide synthesis . This allows the amino group to react with the carboxyl group of another amino acid, forming a peptide bond .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the Fmoc group is relatively non-polar, which can affect the solubility of the compound . The compound’s properties can also be determined using various analytical techniques .科学研究应用

对映选择性合成和动态动力学拆分

与本化合物相似的结构的一种应用涉及四氢异喹啉衍生物的对映选择性合成和动态动力学拆分。例如,一项研究描述了一种合成对映纯四氢异喹啉-1-羧酸衍生物的有效方法,该衍生物可用于合成核受体的调节剂。该过程利用南极假丝酵母脂肪酶B进行动态动力学拆分,实现了高对映体过量和良好的化学产率 (Forró et al., 2016).

荧光标记和生物医学分析

另一个应用是在荧光标记和生物医学分析领域。一项研究引入了一种源自甲氧基吲哚乙酸的新型荧光团,展示了其作为羧酸的荧光标记试剂的用途。该化合物在宽pH范围内表现出强荧光,并显示出高稳定性,使其适用于生物医学研究中的各种分析应用 (Hirano et al., 2004).

配位化合物和催化

研究还探索了基于四氢异喹啉羧酸的配位化合物的合成。一项研究描述了用过渡金属(Cu、Co、Fe)制备此类化合物及其在对映选择性催化中的应用。这些化合物在催化化学反应(如硝基醛醇和迈克尔加成反应)方面显示出前景,证明了四氢异喹啉衍生物在合成化学中的多功能性 (Jansa et al., 2007).

光学纯化合物的合成

光学纯四氢异喹啉衍生物的合成是另一个重要的应用领域。一项研究详细介绍了一种实用且有效的方法来获得对映体纯四氢异喹啉-1-和-3-羧酸。此类化合物是合成生物活性分子和药物的宝贵中间体 (Kurata et al., 2015).

代谢研究和药物开发

对基于四氢异喹啉的化合物的代谢的研究提供了对其药代动力学特征和潜在治疗应用的见解。一项研究鉴定了靶向心脏If通道的新型抑制剂的人类代谢物,为药物开发和治疗监测提供了有价值的信息 (Umehara et al., 2009).

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves the protection of the amine group, followed by the formation of the tetrahydroisoquinoline ring system, and then the deprotection of the amine group and the introduction of the fluorenyl group.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "methyl iodide", "sodium borohydride", "9H-fluorene", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "dichloromethane", "methanol", "water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting 4-methoxybenzaldehyde with ethyl acetoacetate, ammonium acetate, and methyl iodide to form 4-methoxy-N-methyl-1,2-dihydroisoquinoline-3-carboxamide.", "Step 2: Reduction of the imine group in 4-methoxy-N-methyl-1,2-dihydroisoquinoline-3-carboxamide with sodium borohydride to form (R)-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide.", "Step 3: Formation of the tetrahydroisoquinoline ring system by reacting (R)-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide with 9H-fluorene, acetic anhydride, and triethylamine in N,N-dimethylformamide to form (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.", "Step 4: Deprotection of the amine group in (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid with hydrochloric acid to form (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide.", "Step 5: Introduction of the fluorenyl group by reacting (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide with sodium hydroxide and 9H-fluorene in dichloromethane and methanol to form (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid." ] } | |

CAS 编号 |

204317-98-6 |

产品名称 |

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |

分子式 |

C25H21NO4 |

分子量 |

399.4 g/mol |

IUPAC 名称 |

(1R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-2H-isoquinoline-1-carboxylic acid |

InChI |

InChI=1S/C25H21NO4/c27-23(28)25(22-12-6-1-7-16(22)13-14-26-25)24(29)30-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,26H,13-15H2,(H,27,28)/t25-/m1/s1 |

InChI 键 |

YXSDSRVQUHNGKD-RUZDIDTESA-N |

手性 SMILES |

C1CN[C@](C2=CC=CC=C21)(C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

SMILES |

C1CNC(C2=CC=CC=C21)(C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

规范 SMILES |

C1CNC(C2=CC=CC=C21)(C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 3-[3-(methoxycarbonyl)benzyl]-1-pyrrolidinecarboxylate](/img/structure/B1468205.png)

![Methyl 2-[(6-chloro-2-methyl-5-nitro-4-pyrimidinyl)amino]acetate](/img/structure/B1468206.png)

![2-(3-{2-[(tert-Butoxycarbonyl)amino]ethyl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid](/img/structure/B1468207.png)

![2-[3-(2-Hydroxybutyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1468209.png)

![Methyl 2-{2-[(ethoxycarbonyl)amino]-4-pyridinyl}-4,5-dihydro-1,3-oxazole-4-carboxylate](/img/structure/B1468210.png)

![3-(2-Methoxyethyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1468211.png)

![Ethyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate](/img/structure/B1468212.png)

![Methyl 3-[(tert-butoxycarbonyl)(ethyl)amino]benzoate](/img/structure/B1468215.png)

![Methyl 2-[1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-1,3-oxazole-4-carboxylate](/img/structure/B1468221.png)